Cas no 1236352-80-9 (4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl chloride)
4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- EN300-5532370
- 1236352-80-9
- AKOS018445534
- 4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl chloride
- 4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl chloride
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- Inchi: 1S/C7H10ClF3N2O/c8-6(14)13-3-1-12(2-4-13)5-7(9,10)11/h1-5H2
- InChI Key: KOVZYEFLIVXBPU-UHFFFAOYSA-N
- SMILES: ClC(N1CCN(CC(F)(F)F)CC1)=O
Computed Properties
- Exact Mass: 230.0433751g/mol
- Monoisotopic Mass: 230.0433751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 23.6Ų
4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5532370-0.05g |
4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl chloride |
1236352-80-9 | 0.05g |
$491.0 | 2023-06-02 | ||
| Enamine | EN300-5532370-0.1g |
4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl chloride |
1236352-80-9 | 0.1g |
$515.0 | 2023-06-02 | ||
| Enamine | EN300-5532370-0.25g |
4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl chloride |
1236352-80-9 | 0.25g |
$538.0 | 2023-06-02 | ||
| Enamine | EN300-5532370-0.5g |
4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl chloride |
1236352-80-9 | 0.5g |
$561.0 | 2023-06-02 | ||
| Enamine | EN300-5532370-1.0g |
4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl chloride |
1236352-80-9 | 1g |
$584.0 | 2023-06-02 | ||
| Enamine | EN300-5532370-2.5g |
4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl chloride |
1236352-80-9 | 2.5g |
$1147.0 | 2023-06-02 | ||
| Enamine | EN300-5532370-5.0g |
4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl chloride |
1236352-80-9 | 5g |
$1695.0 | 2023-06-02 | ||
| Enamine | EN300-5532370-10.0g |
4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl chloride |
1236352-80-9 | 10g |
$2516.0 | 2023-06-02 |
4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl chloride Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl chloride
Introduction to 4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl chloride (CAS No: 1236352-80-9)
4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl chloride, identified by the CAS number 1236352-80-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of piperazine derivatives, which are well-known for their diverse biological activities and utility in the synthesis of active pharmaceutical ingredients (APIs). The presence of a trifluoroethyl group in its molecular structure imparts unique electronic and steric properties, making it a valuable intermediate in the development of novel therapeutic agents.
The piperazine-1-carbonyl chloride moiety is particularly noteworthy as it serves as a crucial building block for constructing more complex molecules. This functional group is frequently employed in the synthesis of amides and other heterocyclic compounds, which are fundamental components in many drug molecules. The reactivity of the carbonyl chloride group allows for facile coupling with amines, enabling the rapid assembly of pharmacophores with tailored properties. Such versatility has positioned 4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl chloride as an indispensable tool in synthetic organic chemistry.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoroethyl substituent in this compound contributes to these desirable characteristics, making it particularly attractive for drug discovery applications. Studies have demonstrated that fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often leading to improved therapeutic outcomes. Consequently, compounds like 4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl chloride are being extensively explored as key intermediates in the design of next-generation pharmaceuticals.
One of the most compelling applications of 4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl chloride is in the synthesis of central nervous system (CNS) drugs. Piperazine derivatives are known to interact with various neurotransmitter systems, and the introduction of a trifluoroethyl group can modulate these interactions in ways that may lead to novel therapeutic effects. For instance, research has shown that fluorinated piperazine analogs exhibit potential as scaffolds for developing treatments for neurological disorders such as depression and anxiety. The ability to fine-tune the electronic properties of these molecules through structural modifications offers a promising route to discovering more effective and selective CNS drugs.
Moreover, the compound has shown promise in the development of anticancer agents. The unique combination of a piperazine core and a trifluoroethyl side chain provides a framework that can be modified to target specific oncogenic pathways. Preliminary studies have indicated that derivatives of 4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl chloride may inhibit key enzymes involved in tumor growth and proliferation. By leveraging its reactivity and structural features, researchers are exploring new strategies to overcome drug resistance and enhance therapeutic efficacy in cancer treatment.
The synthetic utility of 4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl chloride extends beyond pharmaceutical applications. It is also employed in materials science and agrochemical research, where its ability to form stable heterocyclic structures is highly beneficial. The compound’s stability under various reaction conditions makes it an ideal candidate for multi-step syntheses involving harsh reagents or high temperatures. This robustness ensures consistent yields and purity levels, which are critical for industrial-scale production.
In conclusion,4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl chloride (CAS No: 1236352-80-9) represents a versatile and powerful intermediate with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable asset for researchers seeking to develop innovative therapeutics and advanced materials. As our understanding of fluorinated compounds continues to evolve,4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl chloride is poised to play an increasingly significant role in shaping the future of chemical biology and drug discovery.
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